4-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-5-ol hydrochloride
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Overview
Description
Aminomethyl compounds are generally used in organic synthesis and have a wide range of applications. They can be intermediates in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of aminomethyl compounds can involve various methods. For instance, one method involves the reduction of nitrobenzoic acid . Another method involves the esterification of aminobenzoic acid . The exact synthesis method for “4-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-5-ol hydrochloride” would depend on the specific structure and functional groups present in the compound.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. The exact structure of “this compound” would need to be determined experimentally .Chemical Reactions Analysis
Amines, such as aminomethyl compounds, can undergo a variety of chemical reactions, including alkylation, acylation, and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, 4-aminomethylphenylboronic acid hydrochloride is a solid at room temperature and has a molecular weight of 187.43 g/mol .Scientific Research Applications
Potential Antipsychotic Properties
A study explored the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, examining their potential as antipsychotic agents. This research discovered that compounds like 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol exhibited antipsychotic-like properties in behavioral animal tests without interacting with D2 dopamine receptors, unlike traditional antipsychotics. This compound demonstrated reduced spontaneous locomotion in mice at non-ataxic doses and did not bind to D2 dopamine receptors, presenting a novel mechanism of action for antipsychotic drugs (Wise et al., 1987).
Central Nervous System Depressant Activity
In another study, the synthesis of novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones was reported. These compounds were found to have central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. Some of these compounds also showed potential antipsychotic effects. This research contributes to understanding the role of such compounds in central nervous system depressant activity (Butler, Wise, & Dewald, 1984).
Synthesis and Reactivity for Ligand Creation
A study on the synthesis of 3-dialkylaminomethyl-5-methyl-4-substituted-1H-pyrazoles described a novel method for the functionalization of one of the methyl groups in 3,5-dimethyl-4-substituted-1H-pyrazoles, creating a new route to azoles with coordinating substituents. This research is significant in the field of synthetic chemistry, particularly in the creation of ligands for various applications (Lammers et al., 1995).
Applications in Organometallic Chemistry
The preparation of new water-soluble pyrazolate rhodium(I) complexes using 3,5-dimethyl-4-aminomethylpyrazole ligands was explored in a study. This research demonstrated the synthesis of pyrazole ligands containing aminoalkyl groups and their application in creating organometallic complexes, contributing to the development of new materials in organometallic chemistry (Esquius et al., 2000).
Green and Efficient Synthesis Methods
Research on the preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s using a novel catalyst highlighted the development of a green, simple, and efficient method for synthesizing these compounds. This study contributes to the field of green chemistry, emphasizing environmentally friendly and efficient synthesis methods (Khazaei et al., 2012).
Scalable Preparation Processes
A practical and scalable process for the preparation of 4-amino-1,3-dimethylpyrazole hydrochloride, a useful starting material, was reported in a study. This research provides insights into efficient production methods for such compounds, which are crucial in various scientific applications (Graham, Brown, & Ford, 2010).
Mechanism of Action
Safety and Hazards
Safety and hazards associated with a compound depend on its physical and chemical properties. For instance, methyl 4-(aminomethyl)benzoate hydrochloride is considered hazardous by the OSHA Hazard Communication Standard and can cause skin irritation, serious eye irritation, and respiratory irritation .
Future Directions
properties
IUPAC Name |
4-(aminomethyl)-2,5-dimethyl-1H-pyrazol-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-4-5(3-7)6(10)9(2)8-4;/h8H,3,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMJICDXOXWZCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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